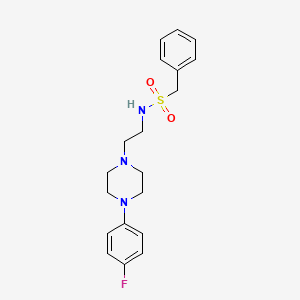

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an ethyl linker to a phenylmethanesulfonamide moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetic properties. The 4-fluorophenyl substituent may enhance metabolic stability and influence binding to targets such as dopamine or serotonin receptors, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility .

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c20-18-6-8-19(9-7-18)23-14-12-22(13-15-23)11-10-21-26(24,25)16-17-4-2-1-3-5-17/h1-9,21H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMYCTLOWFWWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and further reacted to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process . These methods allow for the scalable and cost-effective production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the fluorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorophenyl group.

Applications De Recherche Scientifique

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its interactions with biological targets, including receptors and enzymes, making it valuable in biochemical research.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating neurological disorders, psychiatric conditions, and other diseases.

Mécanisme D'action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Linker Diversity : The target compound’s ethyl linker contrasts with the ethoxyethyl (3a) and acetamide () linkers, which may alter conformational flexibility and target engagement.

- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl, 3-cyanophenyl) on the piperazine ring enhance receptor selectivity, while sulfonamide groups improve solubility compared to benzamides .

- Synthetic Yields : Analog 3a’s low yield (32%) underscores challenges in purifying polar intermediates, a hurdle likely shared by the target compound .

Physicochemical Properties

- Metabolic Stability : Sulfonamides generally exhibit higher metabolic stability than benzamides or acetamides, suggesting prolonged half-life for the target compound .

Activité Biologique

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential as a therapeutic agent. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C23H29FN4O2

- Molecular Weight : 412.50 g/mol

- CAS Number : 65274-71-7

- LogP : 2.643 (indicating moderate lipophilicity)

The compound is primarily studied for its interaction with the serotonin transporter (SERT). It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which is significant for treating depression and anxiety disorders. The binding affinity to SERT is crucial, as it determines the efficacy of the compound in modulating serotonin levels in the brain.

Antidepressant Effects

Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. A study on similar compounds demonstrated that modifications in the piperazine structure could enhance their potency as SSRIs while reducing adverse effects such as sexual dysfunction commonly associated with traditional SSRIs .

In Vitro Studies

In vitro assays have shown that this compound exhibits micromolar affinity for SERT, with IC50 values reported around 1.45 µM to 9.56 µM . These values suggest that while the compound is less potent than established SSRIs like fluoxetine, it still holds promise for further development.

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine derivatives, including this compound. The results highlighted its potential to selectively inhibit serotonin reuptake without significant side effects, which could be beneficial for patients experiencing SSRIs' sexual dysfunction .

Data Table: Biological Activity Overview

| Study | Compound | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | This compound | 1.45 - 9.56 | SERT Inhibition | Potential antidepressant |

| Study 2 | Fluoxetine | <0.5 | SERT Inhibition | Standard SSRI comparison |

| Study 3 | Other Derivative | 3.27 | SERT Inhibition | Improved profile over traditional SSRIs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.